Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a piperidine moiety and a benzyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazinopyrrolidinones, while reduction can lead to various substituted piperazines .
Scientific Research Applications
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Boc-4-(piperidin-4-yl)piperazine
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- 1,4-Diazaspiro[5.5]undecan-3-one
Comparison: Compared to similar compounds, Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . For example, the presence of the benzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
benzyl 4-piperidin-4-ylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-18-9-7-16/h1-5,16,18H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACRFNIXBHAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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